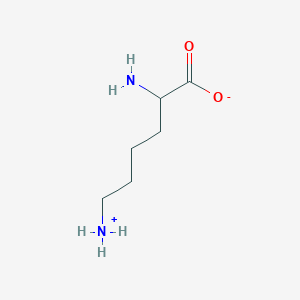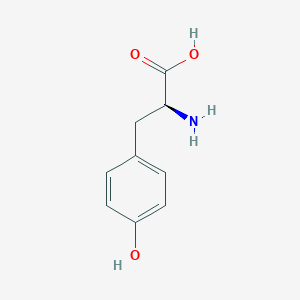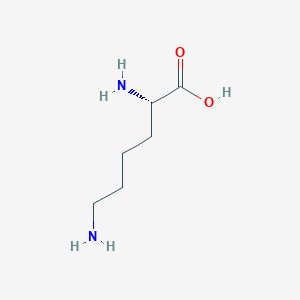
DL-Lysine
Descripción general
Descripción
DL-Lysine, also known as 2,6-diaminohexanoic acid, is a racemic mixture of the D- and L- enantiomers of lysine. Lysine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis, enzyme function, and immune response. Unlike L-lysine, which is biologically active and essential for human health, this compound is often used in research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DL-Lysine can be synthesized through the racemization of L-lysine. One common method involves dissolving chiral lysine salt in an aqueous acetic acid solution, followed by the addition of salicylic aldehyde or phenyl aldehyde as a catalyst. The mixture is then heated to 80-100°C for 1-3 hours to achieve racemization. After racemization, the solvents are removed through vacuum distillation, and the residual solid is washed with ethanol to obtain this compound salt. The salt is then subjected to ion exchange chromatography for desalination, followed by concentration and decoloration to yield this compound solid .
Industrial Production Methods
In industrial settings, this compound is often produced using microbial fermentation. The process involves the use of genetically engineered microorganisms that can convert L-lysine to this compound through enzymatic racemization. This method is advantageous due to its lower production cost and higher yield compared to chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
DL-Lysine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce lysine derivatives such as pipecolic acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can participate in substitution reactions to form various lysine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
Oxidation: Pipecolic acid and other lysine derivatives.
Reduction: Lysine alcohols.
Substitution: Acylated lysine derivatives.
Aplicaciones Científicas De Investigación
DL-Lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemical compounds.
Biology: Employed in studies related to protein structure and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anti-inflammatory properties.
Mecanismo De Acción
DL-Lysine exerts its effects through various molecular pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. Additionally, this compound can inhibit the replication of certain viruses by interfering with their ability to utilize arginine, an amino acid essential for viral replication . The compound also participates in the regulation of gene expression through histone modifications, impacting the epigenome.
Comparación Con Compuestos Similares
DL-Lysine can be compared to other amino acids and lysine derivatives:
L-Lysine: The biologically active form of lysine, essential for human health.
D-Lysine: The enantiomer of L-lysine, often used in research.
Lysine Acetylsalicylate: A more soluble form of acetylsalicylic acid (aspirin) used for its anti-inflammatory and analgesic properties.
This compound is unique due to its racemic nature, allowing it to be used in a broader range of applications compared to its individual enantiomers.
Propiedades
IUPAC Name |
2,6-diaminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26714-32-9 | |
| Record name | Lysine, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90859004 | |
| Record name | DL-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-54-2 | |
| Record name | (±)-Lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.673 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI4RT59273 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DL-lysine?
A1: this compound has the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol.
Q2: How does the structure of this compound differ from L-lysine?
A2: this compound is a racemic mixture, meaning it contains equal amounts of L-lysine and its mirror image, D-lysine. These two forms are enantiomers, differing only in their spatial arrangement.
Q3: Can spectroscopic data differentiate between this compound and L-lysine?
A3: While both forms share the same chemical formula and bonding arrangement, techniques like optical rotation and circular dichroism can differentiate them. This compound, being racemic, will not exhibit optical activity, while L-lysine will. []
Q4: How is this compound utilized in animal feed?
A4: this compound is a valuable feed additive, particularly for poultry and swine, as it supplements L-lysine, an essential amino acid that animals cannot synthesize. Studies have shown that this compound effectively promotes growth and egg production in chickens, with similar efficacy to L-lysine alone. []
Q5: Is D-lysine utilized by chickens in the same way as L-lysine?
A5: Research indicates that chickens do not readily utilize D-lysine. Even after extended periods of this compound supplementation, no adaptive increase in D-lysine utilization was observed. []
Q6: How is this compound employed in pharmaceutical preparations?
A6: this compound is used to form salts with certain drugs, such as aspirin. This salt formation can improve the solubility, stability, and bioavailability of the active pharmaceutical ingredient. [, ]
Q7: What are the advantages of using this compound aspirin salt over regular aspirin?
A7: The this compound salt of aspirin demonstrates superior stability during storage, reduced free salicylic acid formation (which can cause gastric irritation), and less injection site pain compared to standard aspirin formulations. [, ]
Q8: Are there safety concerns regarding long-term this compound aspirin use?
A8: While generally safe, studies on rabbits suggest that prolonged epidural administration of this compound aspirin may have neurotoxic effects. [] Further research is needed to assess its long-term safety profile in humans.
Q9: What are the common starting materials for the chemical synthesis of this compound?
A9: this compound can be synthesized from various starting materials, including 1,1,1,5-tetrachloropentane [] and lysine salt. [] The specific synthetic route chosen often depends on factors like cost-effectiveness and environmental impact.
Q10: Can this compound be produced through enzymatic methods?
A10: Yes, enzymatic resolution of this compound is a viable approach. This typically involves the asymmetric hydrolysis of acylated this compound derivatives using enzymes like acylase. [, , ]
Q11: Are there specific analytical techniques for this compound characterization?
A11: Several techniques are employed, including cyclic voltammetry using modified electrodes [], ion exchange chromatography [], and various spectroscopic methods. [] Method validation is crucial to ensure accuracy, precision, and specificity. []
Q12: What are some areas for future research on this compound?
A12: Future research could focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















